molecular formula C11H8F5NO3 B330069 5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid

5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid

Cat. No.: B330069
M. Wt: 297.18 g/mol
InChI Key: YFKCOLOFUKECEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid is a synthetic organic compound characterized by the presence of a pentanoic acid backbone with a 2,3,4,5,6-pentafluoroanilino group attached. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with a suitable pentanoic acid derivative. One common method involves the use of oxoacetic acid derivatives under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in biochemical studies. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid
  • 2,6-Difluoroanilino(oxo)acetic acid
  • 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid

Uniqueness

5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid stands out due to its specific combination of a pentanoic acid backbone with a highly fluorinated anilino group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not observed in similar compounds.

Properties

Molecular Formula

C11H8F5NO3

Molecular Weight

297.18 g/mol

IUPAC Name

5-oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid

InChI

InChI=1S/C11H8F5NO3/c12-6-7(13)9(15)11(10(16)8(6)14)17-4(18)2-1-3-5(19)20/h1-3H2,(H,17,18)(H,19,20)

InChI Key

YFKCOLOFUKECEO-UHFFFAOYSA-N

SMILES

C(CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O

Canonical SMILES

C(CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.